N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide
Overview
Description
N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide is a complex organic compound that features both imidazole and thiophene moieties
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound contains an imidazole ring, which is a common feature in many biologically active molecules . Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal properties .
Mode of Action
The presence of the imidazole ring suggests that it may interact with biological targets through hydrogen bonding and π-π stacking interactions
Biochemical Pathways
Given the known properties of imidazole derivatives, it is possible that this compound may interfere with the synthesis or function of certain proteins or enzymes
Result of Action
Given the known antifungal properties of imidazole derivatives , it is possible that this compound may inhibit the growth of certain fungi
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide typically involves a multi-step process. One common method includes the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 2-thiophenecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: This compound also contains an imidazole ring and is known for its antifungal properties.
Imidazole Derivatives: Various imidazole derivatives are used in pharmaceuticals and agrochemicals due to their versatile biological activities.
Uniqueness
N’-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide is unique due to the combination of imidazole and thiophene rings, which confer distinct electronic and steric properties. This dual functionality enhances its potential for diverse applications in different fields.
Properties
IUPAC Name |
N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-2-1-9-21-14)18-17-10-12-3-5-13(6-4-12)19-8-7-16-11-19/h1-11H,(H,18,20)/b17-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPSMOLLYKPMU-LICLKQGHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329431 | |
Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866009-62-3 | |
Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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